molecular formula C21H24N2O4S3 B3623749 N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE

N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE

Cat. No.: B3623749
M. Wt: 464.6 g/mol
InChI Key: ISXCJJPWEVDABP-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methylbenzenesulfonyl groups and a diethylamino group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Methylbenzenesulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby preventing substrate binding.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: Similar structure but with an oxygen atom in place of sulfur.

    N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-IMIDAZOL-5-AMINE: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is unique due to the presence of both sulfonyl groups and the thiazole ring, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

N,N-diethyl-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S3/c1-5-23(6-2)20-19(29(24,25)17-11-7-15(3)8-12-17)22-21(28-20)30(26,27)18-13-9-16(4)10-14-18/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXCJJPWEVDABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-DIETHYL-2,4-BIS(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE

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